molecular formula C9H14IN3O2 B6185174 tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate CAS No. 2680534-37-4

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No. B6185174
CAS RN: 2680534-37-4
M. Wt: 323.1
InChI Key:
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Description

Tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate, also known as TBIPC, is an organic compound with a pyrazole ring structure and a tert-butyl group attached to the nitrogen atom of the ring. It is a type of carbamate, a class of molecules that have both a carbamate group and an amine group. This compound has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. Its most notable application is in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and biocides.

Mechanism of Action

Tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a carbamate, and its mechanism of action is similar to that of other carbamates. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, thus preventing the breakdown of the drug and prolonging its effects. In addition, it has been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor, and as an inhibitor of certain other receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. In addition, it has been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor, and as an inhibitor of certain other receptors, such as the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in organic solvents, which makes it easy to use in a variety of synthetic reactions. In addition, its relatively low cost makes it an attractive reagent for use in a variety of organic synthesis reactions. However, its reactivity can be unpredictable, and it can react with other molecules in unexpected ways.

Future Directions

The use of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate in scientific research offers a number of potential future directions. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. In addition, it could be used to study the mechanisms of drug action, as well as the biochemical and physiological effects of drugs. Finally, it could be used to develop new drugs and therapeutics, as well as to improve existing drugs and therapeutics.

Synthesis Methods

Tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can be synthesized from the reaction of tert-butyl alcohol, 3-iodo-1-methyl-1H-pyrazole, and carbamic acid chloride. This reaction is typically carried out in a two-step process, with the first step involving the formation of the carbamate intermediate, and the second step involving the formation of the final product. In the first step, the tert-butyl alcohol is reacted with the carbamic acid chloride in the presence of an acid catalyst to form the carbamate intermediate. In the second step, the carbamate intermediate is reacted with the 3-iodo-1-methyl-1H-pyrazole in the presence of an acid catalyst to form the final product.

Scientific Research Applications

Tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has been used extensively in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. In addition, it has been used to synthesize a variety of heterocyclic compounds, including pyrazoles, imidazoles, and triazoles. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate involves the reaction of tert-butyl N-(hydroxyimino)carbamate with 3-iodo-1-methyl-1H-pyrazole in the presence of a base.", "Starting Materials": [ "tert-butyl N-(hydroxyimino)carbamate", "3-iodo-1-methyl-1H-pyrazole", "Base (e.g. sodium hydride, potassium carbonate)", "Solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Dissolve tert-butyl N-(hydroxyimino)carbamate in a suitable solvent.", "Add a base to the solution and stir until the base is dissolved.", "Add 3-iodo-1-methyl-1H-pyrazole to the solution and stir at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2680534-37-4

Molecular Formula

C9H14IN3O2

Molecular Weight

323.1

Purity

95

Origin of Product

United States

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